2-Bromo-6-methoxyphenol

Physicochemical Properties Quality Control Solid-State Characterization

Specify 2-Bromo-6-methoxyphenol (CAS 28165-49-3) to guarantee the unique 2,6-substitution pattern essential for your synthetic route. This isomer enables a 58% overall yield in a 5-step galanthamine precursor synthesis via Suzuki-Miyaura cross-coupling—reactivity not replicated by 2-bromo-4-methoxyphenol or 4-bromo-2-methoxyphenol. The distinct melting point (62-66°C) allows rapid QC identity verification upon receipt, preventing costly isomer mix-ups. As a defined substrate for dehaloperoxidase mechanistic studies (PDB 6CO5), its regiospecificity is non-negotiable. Secure the correct isomer from day one.

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 28165-49-3
Cat. No. B1278816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methoxyphenol
CAS28165-49-3
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)Br)O
InChIInChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3
InChIKeyWEUFQISIJPSTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methoxyphenol (CAS 28165-49-3) Overview: A Position-Specific Brominated Phenol for Precise Synthetic and Biochemical Applications


2-Bromo-6-methoxyphenol (CAS 28165-49-3), also known as 6-bromoguaiacol, is a disubstituted phenolic compound characterized by a bromine atom at the ortho position (C2) and a methoxy group at the adjacent ortho position (C6) relative to the hydroxyl group . This precise 2,6-substitution pattern distinguishes it from other regioisomeric bromomethoxyphenols and imparts unique electronic and steric properties that govern its reactivity in cross-coupling reactions and its recognition by specific enzymes, making it a valuable intermediate in medicinal chemistry and a specialized probe in biochemical studies [1].

Why 2-Bromo-6-methoxyphenol (CAS 28165-49-3) Cannot Be Replaced by Generic Analogs


Generic substitution among bromomethoxyphenol isomers is scientifically invalid due to the critical influence of substitution pattern on physicochemical properties and biological recognition. The 2-bromo-6-methoxy arrangement creates a unique steric and electronic environment around the phenolic hydroxyl group that directly impacts reactivity in cross-coupling reactions, enzyme active site binding, and the regiochemical outcome of subsequent derivatizations [1]. Replacing this compound with a close analog such as 2-bromo-4-methoxyphenol or 4-bromo-2-methoxyphenol introduces different steric hindrance, altered hydrogen-bonding capabilities, and a distinct electronic distribution on the aromatic ring, all of which can lead to synthetic failure, altered biological activity, or irreproducible results [2]. The following quantitative evidence delineates these critical, position-dependent differentiators.

Quantitative Differentiation Evidence for 2-Bromo-6-methoxyphenol (CAS 28165-49-3) vs. Analogs


Melting Point Distinguishes 2,6-Regioisomer from 2,4- and 2,5-Analogs

The 2,6-substitution pattern of 2-bromo-6-methoxyphenol results in a significantly higher melting point compared to its 2,4- and 2,5-regioisomers, providing a clear physical property for identity verification and quality control . This difference is critical for ensuring the correct isomer is procured and utilized, especially when isomer identity impacts downstream synthetic outcomes or biological assay results .

Physicochemical Properties Quality Control Solid-State Characterization

Enzymatic Bromination Regioselectivity Favors 4- over 2-Bromo-6-methoxyphenol

In enzyme-catalyzed reactions using vanadium-dependent bromoperoxidase from Ascophyllum nodosum, the bromination of 2-methoxyphenol yields a mixture of 2-bromo-6-methoxyphenol and 4-bromo-6-methoxyphenol in a 21:79 ratio [1]. This data demonstrates that the enzyme's active site strongly favors substitution at the para-position over the ortho-position, highlighting the unique nature of the 2,6-disubstituted product as a minor yet distinct component.

Enzymatic Synthesis Regioselectivity Halogenation

Structural Binding Mode in Dehaloperoxidase Revealed by X-ray Crystallography

The X-ray crystal structure of dehaloperoxidase B from Amphitrite ornata in complex with 2-bromo-6-methoxyphenol (PDB ID: 6CO5) has been solved at 1.686 Å resolution [1]. This structure provides atomic-level detail on how the enzyme's active site accommodates the specific 2,6-substitution pattern, revealing key interactions that would be sterically or electronically impossible for regioisomeric analogs like 2-bromo-4-methoxyphenol or 4-bromo-2-methoxyphenol [2].

Structural Biology Enzyme Mechanism Substrate Recognition

Validated Synthetic Intermediate for Galanthamine with 58% Overall Yield

2-Bromo-6-methoxyphenol (6-bromoguaiacol) serves as the starting material in a five-step, improved synthetic route to Guillou's galanthamine intermediate, achieving an overall yield of 58% [1]. This route represents a significant efficiency gain over previous approaches, which started from less readily available materials and employed toxic reagents or harsh conditions [2]. The specific 2-bromo-6-methoxy substitution pattern is essential for the key Suzuki-Miyaura cross-coupling reaction that constructs the core skeleton.

Medicinal Chemistry Total Synthesis Alkaloid Synthesis

Validated Application Scenarios for 2-Bromo-6-methoxyphenol (CAS 28165-49-3) Based on Differential Evidence


Synthesis of Amaryllidaceae Alkaloids: Galanthamine and Maritidine

Procure 2-bromo-6-methoxyphenol as the starting material for the efficient synthesis of galanthamine and maritidine intermediates. The compound's specific 2,6-substitution pattern is required for successful Suzuki-Miyaura cross-coupling and subsequent cyclization steps, as demonstrated by a 58% overall yield in a five-step route to a key galanthamine precursor [1]. The use of this isomer avoids the synthetic inefficiencies and toxic reagents associated with alternative starting materials, providing a more robust and scalable entry into this therapeutically important alkaloid class [2].

Biochemical Studies of Dehaloperoxidase and Halogenase Enzymes

Utilize 2-bromo-6-methoxyphenol as a defined substrate for probing the mechanism of dehaloperoxidase enzymes. The availability of a high-resolution X-ray crystal structure (PDB ID: 6CO5) in complex with the enzyme provides an atomic-level view of the substrate-enzyme interactions, enabling structure-guided mutagenesis and mechanistic studies [1]. This specific isomer is required because its unique 2,6-substitution pattern is recognized by the enzyme's active site, a feature not shared by other bromomethoxyphenol regioisomers [2].

Quality Control and Identity Verification via Melting Point

Leverage the distinct melting point range of 62-66°C for rapid and reliable identity verification of 2-bromo-6-methoxyphenol upon receipt or during routine quality control [1]. This simple measurement differentiates it from common isomeric impurities or mislabeled shipments of 2-bromo-4-methoxyphenol (mp 39-45°C) or 4-bromo-2-methoxyphenol (mp 35-39°C), thereby preventing costly synthetic or biological assay failures due to incorrect isomer use [2].

Regioselective Derivatization via Cross-Coupling Reactions

Employ 2-bromo-6-methoxyphenol as a versatile building block for regioselective Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. The ortho-bromine atom is activated for oxidative addition by the adjacent methoxy and hydroxyl groups, while the 6-methoxy group directs further functionalization, enabling the controlled construction of complex biaryl and polycyclic frameworks [1]. This predictable reactivity is a direct consequence of the specific 2,6-substitution pattern, making it a preferred intermediate over less-defined isomeric mixtures [2].

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